3-(Triethoxysilyl)propionitrile (CAS 919-31-3), also known as 2-cyanoethyltriethoxysilane or TESPN, is a bifunctional organosilane featuring a reactive cyanoethyl group and three hydrolyzable ethoxy groups . In industrial procurement, it is primarily sourced as a non-toxic adhesion promoter, an anticorrosion sol-gel precursor, and a surface modifier for silica nanoparticles. Unlike highly reactive methoxy-silanes, the ethoxy substitution provides a controlled hydrolysis rate that extends formulation pot-life and releases ethanol rather than toxic methanol during curing [1]. Its strong dipole moment, driven by the terminal nitrile group, makes it highly suited for enhancing interfacial adhesion between difficult substrates—such as copper and fluoropolymers—and for improving the high-voltage stability of solid-state electrolytes .
Substituting 3-(Triethoxysilyl)propionitrile with common aminosilanes (like APTES) or methoxy-based cyanosilanes introduces significant process and performance risks. While aminosilanes are standard adhesion promoters, their inherent basicity can catalyze unwanted matrix degradation, trigger premature gelation in sensitive sol-gel mixtures, and fail to provide stable adhesion to copper due to amine-copper complexation [1]. Furthermore, substituting with 3-(trimethoxysilyl)propionitrile accelerates hydrolysis by up to 10-fold, drastically reducing the shelf-life of moisture-exposed formulations and introducing toxic methanol off-gassing into the manufacturing environment [2]. For applications requiring selective etching, high-voltage electrochemical stability, or non-corrosive copper adhesion, the specific 2-cyanoethyl and triethoxy configuration of TESPN is non-interchangeable [1].
In the fabrication of metal-polymer laminates, the choice of functional group directly dictates peel strength. Studies evaluating silane coupling agents for copper/polyimide (Kapton) and copper/parylene systems demonstrate that cyano-functionalized silanes like 3-(Triethoxysilyl)propionitrile actively contribute to adhesion with copper metal, whereas standard amino-silanes (e.g., APTES) fail to provide comparable bonding and can even degrade the interface[1]. When used as an adhesion promoter for PVD copper on parylene, TESPN provides a robust, chemically bonded interface that prevents delamination under thermal stress [2].
| Evidence Dimension | Contribution to Copper Peel Strength |
| Target Compound Data | Cyano groups (TESPN) actively increase stable copper adhesion strength. |
| Comparator Or Baseline | Amino groups (APTES) show negligible or negative contribution to stable copper peel strength. |
| Quantified Difference | Cyano-silanes provide reliable peel strength on copper, whereas amino-silanes fail due to amine-copper complexation. |
| Conditions | Copper metal / Kapton or Parylene laminate peel testing. |
Crucial for PCB and microelectronics procurement, where aminosilanes fail to provide reliable copper adhesion.
TESPN is highly valued as a non-toxic alternative to hexavalent chromium for metal passivation. When applied as a sol-gel coating on aluminum substrates, electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization tests reveal that the 3-(Triethoxysilyl)propionitrile film significantly increases the polarization resistance of the metal [1]. The dense sol-gel network formed by the controlled hydrolysis of the ethoxy groups, combined with the polar cyano groups, effectively blocks electrolyte penetration, shifting the corrosion potential to more noble values compared to uncoated aluminum [1].
| Evidence Dimension | Electrochemical Polarization Resistance (Anticorrosion) |
| Target Compound Data | TESPN sol-gel coated aluminum exhibits high polarization resistance. |
| Comparator Or Baseline | Uncoated bare aluminum baseline. |
| Quantified Difference | Orders of magnitude increase in polarization resistance and significant positive shift in corrosion potential. |
| Conditions | Potentiodynamic polarization and EIS in corrosive electrolyte media. |
Enables manufacturers to replace highly regulated, toxic chromate conversion coatings with a compliant, high-performance silane primer.
In advanced materials synthesis, the distinct chemical stability of the 2-cyanoethyl group allows TESPN to act as a sacrificial core material. When core-shell silica nanospheres are synthesized using 2-cyanoethyltriethoxysilane (CTES/TESPN) as the core and 3-thiocyanatopropyltriethoxysilane (TCPTES) as the shell, the core can be selectively etched in a mild Na2CO3 solution [1]. The stability difference between the cyano-functionalized inner core and the thiocyanato-functionalized outer shell results in the complete, preferential dissolution of the core, yielding structurally well-defined hollow organic silica nanospheres [1].
| Evidence Dimension | Alkaline Etching Stability (Na2CO3 solution) |
| Target Compound Data | 2-Cyanoethyltriethoxysilane (TESPN) core dissolves completely. |
| Comparator Or Baseline | 3-Thiocyanatopropyltriethoxysilane (TCPTES) shell remains fully intact. |
| Quantified Difference | 100% selective etching of the TESPN core while the TCPTES shell remains fully intact. |
| Conditions | Mild alkaline etching in Na2CO3 solution. |
Provides a highly reproducible, template-free procurement route for manufacturing hollow silica carriers for catalysis and pharma.
For industrial scale-up, the leaving group of the silane dictates the processing window. 3-(Triethoxysilyl)propionitrile utilizes ethoxy groups, which exhibit a significantly lower hydrolysis rate compared to methoxy analogs. In standard sol-gel or primer formulations exposed to ambient moisture, methoxy-silanes can hydrolyze and condense within hours, leading to premature gelation [1]. In contrast, the ethoxy-based TESPN reacts slowly with water, extending the formulation pot-life and ensuring consistent coating thickness and performance over longer manufacturing shifts, while releasing benign ethanol instead of toxic methanol [1].
| Evidence Dimension | Hydrolysis Rate and Pot-Life |
| Target Compound Data | Ethoxy-silane (TESPN) reacts slowly with moisture (Gelest Hydrolytic Sensitivity: 7). |
| Comparator Or Baseline | Methoxy-silane analog (e.g., 3-(Trimethoxysilyl)propionitrile). |
| Quantified Difference | Extends formulation pot-life from hours to days compared to rapidly reacting methoxy groups. |
| Conditions | Ambient moisture exposure during sol-gel formulation and storage. |
Reduces material waste from premature gelation and eliminates toxic methanol emissions in the production facility.
Because TESPN forms highly dense, corrosion-resistant sol-gel networks that significantly increase polarization resistance, it is a highly effective procurement choice for replacing hexavalent chromium in metal pretreatment. It is specifically recommended for aluminum and quartz substrates [1].
Driven by the cyano group's distinct ability to bond with copper without the degradative effects of aminosilanes, TESPN is optimally deployed as an adhesion promoter for PVD copper on parylene and copper-polyimide (Kapton) flexible printed circuits [2].
Leveraging its lower alkaline stability compared to thiocyanato-silanes, TESPN is used as a selectively etchable core precursor. This enables the template-free, scalable synthesis of hollow mesoporous silica nanoparticles used in targeted drug delivery and confined catalysis [3].
The strong dipole moment of the terminal nitrile group, combined with the siloxane network formation, makes TESPN a highly effective functionalizing agent for silica nanoparticles in quasi-solid-state electrolytes and dye-sensitized solar cells (DSSCs), improving ion transport and electrochemical stability .
Irritant;Environmental Hazard